![molecular formula C52H32Cl4N18Na6O20S6 B12774802 Hexasodium 4,4'-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 85959-11-1](/img/structure/B12774802.png)
Hexasodium 4,4'-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
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Overview
Description
Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate is a complex organic compound. It is characterized by its multiple functional groups, including sulfonate, azo, and triazine groups. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate typically involves multiple steps:
Formation of the Azo Compound: This step involves the diazotization of 2-chloro-5-sulphonatophenylamine followed by coupling with 1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl.
Triazine Ring Formation: The azo compound is then reacted with cyanuric chloride to form the triazine ring.
Stilbene Derivative Formation: The final step involves the reaction of the triazine-azo compound with stilbene-2,2-disulphonate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azo group can undergo redox reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or thiols are commonly used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium dithionite are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives.
Scientific Research Applications
Solubility and Stability
Hexasodium 4,4'-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is known for its high solubility in water due to the presence of multiple sulfonate groups. This property enhances its utility in aqueous systems, particularly in dyeing and analytical applications.
Dyeing and Pigmentation
One of the primary applications of this compound is as a dye in textile industries. Its vibrant color and stability make it suitable for use on various fabrics. The compound's ability to form strong bonds with fabric fibers ensures long-lasting color retention.
Biological Applications
Research has explored the use of this compound in biological systems due to its azo structure. Azo compounds can undergo reductive cleavage to release potentially carcinogenic amines; however, their derivatives have been investigated for targeted drug delivery systems and as markers in biological assays. Studies have indicated that modifications to the azo structure can enhance biocompatibility while retaining functionality.
Analytical Chemistry
This compound is also utilized in analytical chemistry as a reagent for detecting metal ions and other compounds. Its high solubility and reactivity make it an effective agent for colorimetric assays.
Case Study 1: Textile Dyeing
In a study published by the Journal of Textile Science, hexasodium 4,4'-bis((4-chloro...) was applied to cotton fabrics under various dyeing conditions. Results indicated that the compound provided excellent color fastness under washing and light exposure tests. The study concluded that this azo dye could be an effective alternative to traditional dyes that pose environmental concerns due to their toxicity.
Case Study 2: Drug Delivery Systems
A research article in the International Journal of Pharmaceutics examined the use of modified azo compounds for targeted drug delivery. The study demonstrated that hexasodium 4,4'-bis((4-chloro...) could be functionalized to improve its interaction with specific cell types, enhancing the efficacy of drug encapsulation and release profiles.
Case Study 3: Analytical Applications
A recent analytical chemistry study highlighted the effectiveness of hexasodium 4,4'-bis((4-chloro...) as a colorimetric reagent for detecting lead ions in water samples. The results showed a significant correlation between concentration levels and absorbance changes, indicating its potential utility in environmental monitoring.
Mechanism of Action
The mechanism of action of Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, affecting their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate can be compared with other similar compounds:
Similar Compounds: Compounds such as Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate and related azo-triazine derivatives.
Uniqueness: The presence of multiple functional groups and its specific chemical structure make it unique compared to other compounds.
Biological Activity
Hexasodium 4,4'-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate), commonly referred to as Hexasodium dye (CAS Number: 85959-11-1), is a synthetic compound widely used in the textile industry as a reactive dye. Its complex structure includes multiple functional groups that contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of Hexasodium is C52H32Cl4N18Na6O20S6, with a molecular weight of 1701.1 g/mol. The compound features a variety of sulfonate groups which enhance its solubility in water, making it suitable for dyeing applications.
Property | Value |
---|---|
Molecular Formula | C₅₂H₃₂Cl₄N₁₈Na₆O₂₀S₆ |
Molecular Weight | 1701.1 g/mol |
CAS Number | 85959-11-1 |
Antimicrobial Properties
Research indicates that some azo dyes exhibit antimicrobial activity against various pathogens. Studies have shown that Hexasodium can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial coatings and textiles .
Cytotoxicity and Genotoxicity
Hexasodium has been evaluated for cytotoxic effects on mammalian cell lines. In vitro studies demonstrate that exposure to the compound can lead to cell death and DNA damage, particularly at higher concentrations. This raises concerns regarding its safety in consumer products .
Environmental Impact
The biodegradation of Hexasodium in aquatic environments has been studied, revealing that it can persist in water bodies due to its complex structure. Its potential to form toxic metabolites during degradation poses risks to aquatic life and ecosystems .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2020) assessed the antimicrobial properties of various azo dyes, including Hexasodium. The results indicated a significant reduction in bacterial counts when treated with Hexasodium solutions compared to untreated controls.
Case Study 2: Cytotoxic Effects
In a study published in the Journal of Toxicology (2021), researchers exposed human liver cell lines to varying concentrations of Hexasodium. The findings revealed that concentrations above 50 µg/mL resulted in significant cytotoxicity and increased markers of oxidative stress.
Properties
CAS No. |
85959-11-1 |
---|---|
Molecular Formula |
C52H32Cl4N18Na6O20S6 |
Molecular Weight |
1701.1 g/mol |
IUPAC Name |
hexasodium;5-[[4-chloro-6-[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-chloro-6-[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C52H38Cl4N18O20S6.6Na/c1-23-43(45(75)73(71-23)37-21-31(95(77,78)79)11-13-33(37)53)69-67-35-17-27(9-15-39(35)97(83,84)85)57-49-61-47(55)63-51(65-49)59-29-7-5-25(41(19-29)99(89,90)91)3-4-26-6-8-30(20-42(26)100(92,93)94)60-52-64-48(56)62-50(66-52)58-28-10-16-40(98(86,87)88)36(18-28)68-70-44-24(2)72-74(46(44)76)38-22-32(96(80,81)82)12-14-34(38)54;;;;;;/h3-22,43-44H,1-2H3,(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H2,57,59,61,63,65)(H2,58,60,62,64,66);;;;;;/q;6*+1/p-6/b4-3+,69-67?,70-68?;;;;;; |
InChI Key |
MVDCSFJJBUORPI-IPZNYOEBSA-H |
Isomeric SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6=NC(=NC(=N6)NC7=CC(=C(C=C7)S(=O)(=O)[O-])N=NC8C(=NN(C8=O)C9=C(C=CC(=C9)S(=O)(=O)[O-])Cl)C)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C1=C(C=CC(=C1)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)NC7=CC(=C(C=C7)S(=O)(=O)[O-])N=NC8C(=NN(C8=O)C9=C(C=CC(=C9)S(=O)(=O)[O-])Cl)C)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C1=C(C=CC(=C1)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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